molecular formula C9H14FNO3 B1489222 4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 2006008-67-7

4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1489222
CAS No.: 2006008-67-7
M. Wt: 203.21 g/mol
InChI Key: PBAUPJMQOSIMQB-UHFFFAOYSA-N
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Description

4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of fluorinated piperidines. This compound features a fluorine atom on the piperidine ring, which can significantly influence its chemical properties and biological activity. It is a versatile molecule used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a fluorinating agent is used to introduce the fluorine atom into the piperidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. The fluorine atom on the piperidine ring can enhance the compound's binding affinity to biological targets, such as enzymes and receptors. This can lead to the modulation of specific biochemical pathways, resulting in desired biological effects.

Comparison with Similar Compounds

4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid is similar to other fluorinated piperidines, such as 4-(3-Fluoropiperidin-1-yl)aniline and 4-(3-Fluoropiperidin-1-yl)benzoic acid. its unique structure and properties set it apart from these compounds. The presence of the carboxylic acid group and the specific position of the fluorine atom contribute to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3/c10-7-2-1-5-11(6-7)8(12)3-4-9(13)14/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAUPJMQOSIMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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